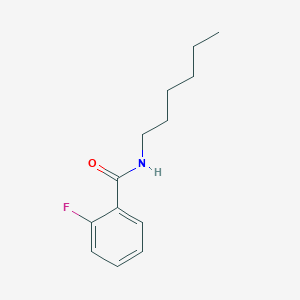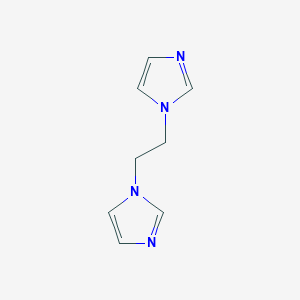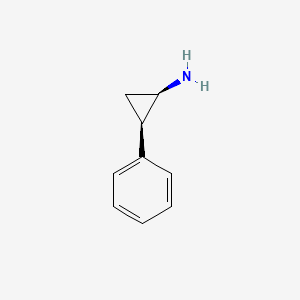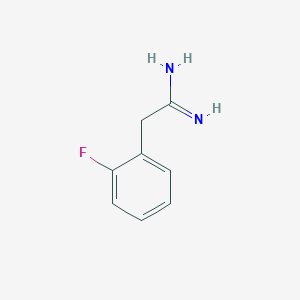
Crotylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crotylamine, also known as but-2-en-1-amine, is an organic compound with the molecular formula C4H9N. It is a primary amine with a double bond in its carbon chain, making it an unsaturated amine. This compound is a colorless liquid with a characteristic amine odor. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Crotylamine can be synthesized through several methods. One common method involves the hydroboration-oxidation of crotylborane. The process includes the following steps:
Hydroboration: Crotylborane is prepared by reacting crotyl alcohol with borane in tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of crotonitrile. This process involves the following steps:
Hydrogenation: Crotonitrile is hydrogenated in the presence of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions.
Purification: The resulting this compound is purified through distillation to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Crotylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form crotonaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to butylamine using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Crotonaldehyde.
Reduction: Butylamine.
Substitution: Various substituted amines depending on the alkyl halide used.
Wissenschaftliche Forschungsanwendungen
Crotylamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of drugs targeting specific enzymes and receptors.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of crotylamine involves its interaction with various molecular targets and pathways. As a primary amine, it can form hydrogen bonds and interact with enzymes and receptors. The double bond in its structure allows it to participate in addition reactions, which can modify its activity and interactions. This compound can also act as a nucleophile, participating in various substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Crotylamine can be compared with other similar compounds, such as:
Butylamine: A saturated primary amine with a similar carbon chain length but without the double bond.
Crotonaldehyde: An aldehyde with a similar carbon chain and double bond but with an aldehyde functional group instead of an amine.
Crotonic Acid: A carboxylic acid with a similar carbon chain and double bond but with a carboxyl group instead of an amine.
Uniqueness: this compound’s uniqueness lies in its combination of a primary amine group and a double bond, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Eigenschaften
CAS-Nummer |
21035-54-1 |
|---|---|
Molekularformel |
C4H9N |
Molekulargewicht |
71.12 g/mol |
IUPAC-Name |
but-2-en-1-amine |
InChI |
InChI=1S/C4H9N/c1-2-3-4-5/h2-3H,4-5H2,1H3 |
InChI-Schlüssel |
QFUSOYKIDBRREL-UHFFFAOYSA-N |
SMILES |
CC=CCN |
Isomerische SMILES |
C/C=C/CN |
Kanonische SMILES |
CC=CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylate](/img/structure/B1637828.png)

![1-phenyl-3-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]urea](/img/structure/B1637837.png)




![Propanoic acid, 2-[4-(2-chlorophenoxy)phenoxy]-](/img/structure/B1637859.png)



